
2-((5-Chloroquinolin-8-yl)oxy)-N-((ethoxycarbonyl)oxy)acetimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-Chloroquinolin-8-yl)oxy)-N-((ethoxycarbonyl)oxy)acetimidamide is a chemical compound with a complex structure that includes a quinoline ring substituted with a chlorine atom and an ethoxycarbonyl group
准备方法
The synthesis of 2-((5-Chloroquinolin-8-yl)oxy)-N-((ethoxycarbonyl)oxy)acetimidamide involves several steps. One common synthetic route includes the reaction of 5-chloroquinoline-8-ol with ethyl chloroformate to form an intermediate, which is then reacted with acetimidamide under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
2-((5-Chloroquinolin-8-yl)oxy)-N-((ethoxycarbonyl)oxy)acetimidamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-((5-Chloroquinolin-8-yl)oxy)-N-((ethoxycarbonyl)oxy)acetimidamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-((5-Chloroquinolin-8-yl)oxy)-N-((ethoxycarbonyl)oxy)acetimidamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
相似化合物的比较
2-((5-Chloroquinolin-8-yl)oxy)-N-((ethoxycarbonyl)oxy)acetimidamide can be compared with similar compounds such as:
Ethyl 2-((5-chloroquinolin-8-yl)oxy)acetate: This compound has a similar quinoline structure but lacks the acetimidamide group, which may result in different chemical and biological properties.
5-Chloroquinoline-8-ol: This is a precursor in the synthesis of this compound and has distinct properties due to the absence of the ethoxycarbonyl and acetimidamide groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.
属性
分子式 |
C14H14ClN3O4 |
|---|---|
分子量 |
323.73 g/mol |
IUPAC 名称 |
[(Z)-[1-amino-2-(5-chloroquinolin-8-yl)oxyethylidene]amino] ethyl carbonate |
InChI |
InChI=1S/C14H14ClN3O4/c1-2-20-14(19)22-18-12(16)8-21-11-6-5-10(15)9-4-3-7-17-13(9)11/h3-7H,2,8H2,1H3,(H2,16,18) |
InChI 键 |
CHFXNLKDKMWPTJ-UHFFFAOYSA-N |
手性 SMILES |
CCOC(=O)O/N=C(/COC1=C2C(=C(C=C1)Cl)C=CC=N2)\N |
规范 SMILES |
CCOC(=O)ON=C(COC1=C2C(=C(C=C1)Cl)C=CC=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 5-methyl-3,4-dioxo-2,3,4,5-tetrahydrothieno[3,2-c]quinoline-2-carboxylate](/img/structure/B12895556.png)
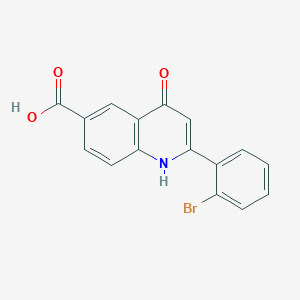
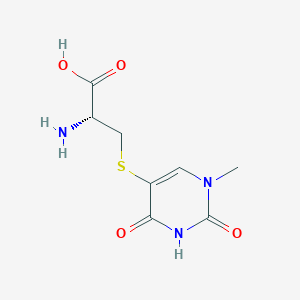
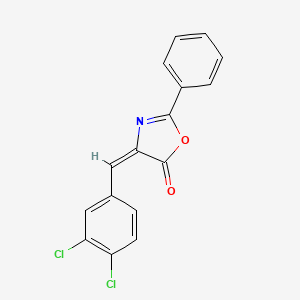
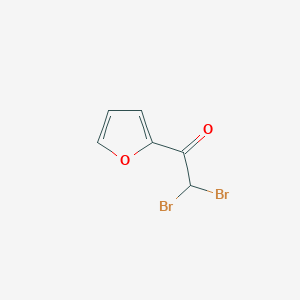


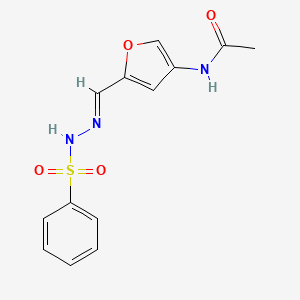
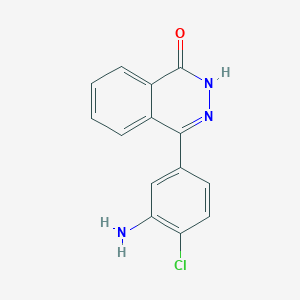
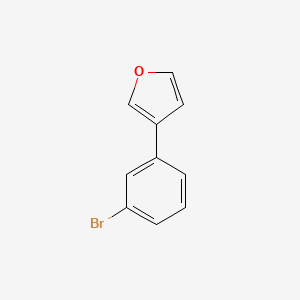

![4,7-Dimethoxy-8-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline](/img/structure/B12895644.png)
![2-({Bis[(pyridin-2-yl)methyl]amino}methyl)quinolin-8-ol](/img/structure/B12895654.png)
